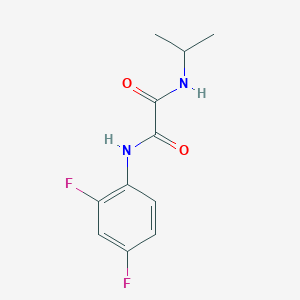

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions that “N1-(2,4-difluorophenyl)-N2-isopropyloxalamide” can undergo would depend on its specific molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .Scientific Research Applications

Stereochemistry and Molecular Structures

- The study of aminolysis of N-pentafluorophenylcarbonimidoyl dichloride revealed insights into the stereochemistry of related compounds, highlighting the formation of Z-isomers and the importance of thermodynamic control in reaction stereochemistry (Mikhailov et al., 1993).

Synthesis and Chemical Reactions

- A specific synthesis process involving difluoro-dinitrophenyl compounds demonstrates the complex chemical reactions and formation of distinct compounds related to N1-(2,4-difluorophenyl)-N2-isopropyloxalamide (Zissimou & Koutentis, 2017).

Mitochondria-Targeting Applications

- Research on mitochondria-targeting self-assembled nanoparticles reveals potential applications in cancer therapy, where similar compounds can be used for site-specific imaging and drug delivery (Kim et al., 2017).

Structural, Thermal, and Mechanical Properties

- The discovery of polymorphs of fluorinated amides, closely related to N1-(2,4-difluorophenyl)-N2-isopropyloxalamide, emphasizes the significance of short, linear intermolecular interactions in the solid state and their impact on mechanical properties (Mondal et al., 2017).

Electronic and Structural Properties in Polymers

- Studies on heterocyclic polymers involving N1s spectra have provided valuable insights into the electronic and structural properties, which could be relevant for understanding the behavior of similar compounds (Pfluger & Street, 1984).

Future Directions

Mechanism of Action

Target of Action

A related compound, efinaconazole, is known to inhibit fungal lanosterol 14α-demethylase . Another study suggests that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 could be potential targets for a similar compound .

Mode of Action

Efinaconazole, a related compound, works by inhibiting fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the cell membrane structure, leading to fungal cell death.

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by efinaconazole disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that N1-(2,4-difluorophenyl)-N2-isopropyloxalamide might affect similar pathways.

Result of Action

The related compound efinaconazole is known to cause fungal cell death by disrupting the structure of the cell membrane .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXKSFDMCKFBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)

![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)

![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)

![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)